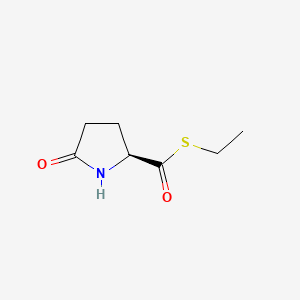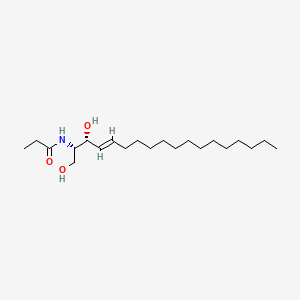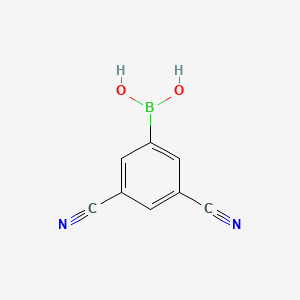
Acide (3,5-dicyanophényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dicyanophenylboronic acid is an organic compound with the molecular formula C8H5BN2O2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two cyano groups at the 3 and 5 positions
Applications De Recherche Scientifique
3,5-Dicyanophenylboronic acid has diverse applications in scientific research:
Biology: The compound is explored for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of pharmaceuticals with boron-containing motifs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
Target of Action
(3,5-Dicyanophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, (3,5-Dicyanophenyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by (3,5-Dicyanophenyl)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The primary result of the action of (3,5-Dicyanophenyl)boronic acid is the formation of carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a molecular and cellular level, this can result in significant changes, depending on the specific compounds synthesized.
Action Environment
The action of (3,5-Dicyanophenyl)boronic acid can be influenced by various environmental factors. For example, certain boronic acids, including (3,5-Dicyanophenyl)boronic acid, are known to be stable and easy to handle . Some boronic acids can decompose in air , which could potentially affect the efficacy and stability of (3,5-Dicyanophenyl)boronic acid.
Analyse Biochimique
Biochemical Properties
(3,5-Dicyanophenyl)boronic acid is a versatile building block in the synthesis of other compounds . It has been identified as a useful intermediate and research chemical
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . This involves a transmetalation process where the boronic acid group is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared , suggesting that (3,5-Dicyanophenyl)boronic acid may have similar properties.
Metabolic Pathways
Boronic acids are known to participate in various reactions, including Suzuki–Miyaura cross-coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dicyanophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dicyanophenyl halides using boronic acid derivatives. The Suzuki-Miyaura coupling reaction is often employed, where 3,5-dicyanophenyl halides react with boronic acids in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 3,5-dicyanophenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dicyanophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylboronic acids and biaryl compounds.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the cyano groups, making it less reactive in certain contexts.
3-Cyanophenylboronic Acid: Contains only one cyano group, resulting in different reactivity and properties.
4-Cyanophenylboronic Acid: The cyano group is positioned differently, affecting its chemical behavior.
Uniqueness: 3,5-Dicyanophenylboronic acid is unique due to the presence of two cyano groups, which significantly influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
IUPAC Name |
(3,5-dicyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BN2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAOCLTPNZEFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
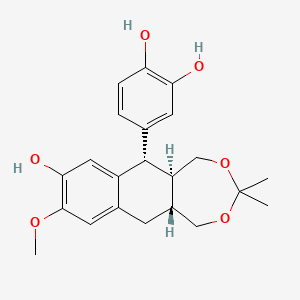


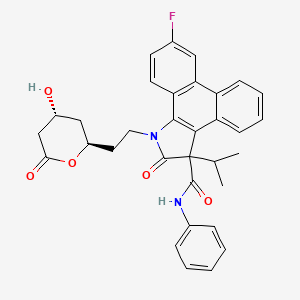


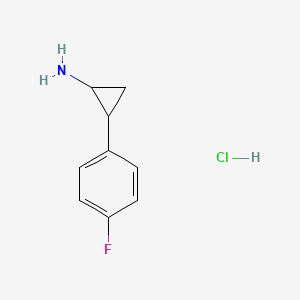
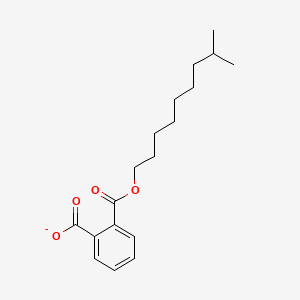

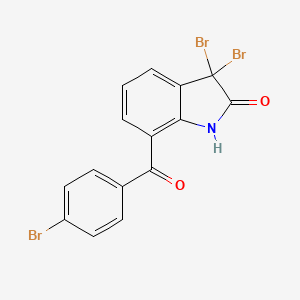
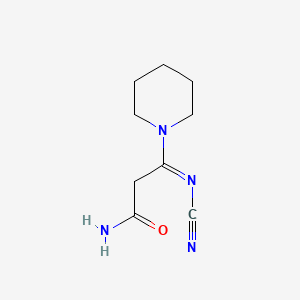
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
